1-(4-Tert-butylphenyl)cyclopropan-1-amine
Overview
Description
1-(4-Tert-butylphenyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a tert-butyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Tert-butylphenyl)cyclopropan-1-amine can be synthesized through several methods, including the following:
Cyclopropanation Reactions: One common approach involves the reaction of 4-tert-butylbenzene with a cyclopropanating agent such as diazomethane or a Simmons-Smith reagent (zinc-copper couple with diiodomethane).
Reductive Amination: Another method involves the reductive amination of 4-tert-butylbenzaldehyde with cyclopropanamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction temperature and pressure, are optimized for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Tert-butylphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution Reactions: Typical reagents include halogens, nitric acid, and strong bases.
Major Products Formed:
Oxidation Products: 4-tert-butylbenzophenone, 4-tert-butylbenzoic acid.
Reduction Products: 4-tert-butylcyclopropylamine.
Substitution Products: Halogenated derivatives, nitro derivatives.
Scientific Research Applications
1-(4-Tert-butylphenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-(4-Tert-butylphenyl)cyclopropan-1-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
1-(4-Tert-butylphenyl)cyclopropan-1-amine is unique due to its structural features, particularly the presence of the cyclopropane ring and the tert-butyl group. Similar compounds include:
1-(4-Methylphenyl)cyclopropan-1-amine: Similar structure but with a methyl group instead of tert-butyl.
1-(4-Isopropylphenyl)cyclopropan-1-amine: Similar structure but with an isopropyl group instead of tert-butyl.
1-(4-Fluorophenyl)cyclopropan-1-amine: Similar structure but with a fluorine atom instead of tert-butyl.
These compounds differ in their steric and electronic properties, which can influence their reactivity and biological activity.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-12(2,3)10-4-6-11(7-5-10)13(14)8-9-13/h4-7H,8-9,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMYLUCDARKECM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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